molecular formula C13H15NO B1329721 9-Julolidinecarboxaldehyde CAS No. 33985-71-6

9-Julolidinecarboxaldehyde

Cat. No.: B1329721
CAS No.: 33985-71-6
M. Wt: 201.26 g/mol
InChI Key: XIIVBURSIWWDEO-UHFFFAOYSA-N
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Description

9-Julolidinecarboxaldehyde is an organic compound with the molecular formula C13H15NO2. It is also known as 8-hydroxyjulolidine-9-carboxaldehyde. This compound is characterized by its unique structure, which includes a benzoquinolizine core with a carboxaldehyde group at the 9th position and hydroxyl groups at the 8th position. It is typically found as a white to amber crystalline solid and is used in various scientific research applications .

Preparation Methods

The synthesis of 9-Julolidinecarboxaldehyde can be achieved through several methods. One common synthetic route involves the reaction of julolidine with iodomethane under basic conditions to form 8-hydroxyjulolidine. This intermediate is then subjected to acid-catalyzed reactions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

9-Julolidinecarboxaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

9-Julolidinecarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Julolidinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions that influence its activity .

Comparison with Similar Compounds

9-Julolidinecarboxaldehyde can be compared with similar compounds such as:

    8-Hydroxyjulolidine-9-carboxaldehyde: Similar structure but lacks the tetrahydro modification.

    2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxamide: Similar core structure but with a carboxamide group instead of a carboxaldehyde group.

    9-Formyl-8-hydroxyjulolidine: Another related compound with slight structural differences .

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIVBURSIWWDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4067806
Record name 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-
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Molecular Weight

201.26 g/mol
Source PubChem
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CAS No.

33985-71-6
Record name 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
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Record name 1H,5H-Benzo(ij)quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-
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Record name 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-
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Record name 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-
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Record name 9-Julolidinecarboxaldehyde
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Record name 9-JULOLIDINYLCARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

9-JA is synthesized by the formulation julolidine with phosphorus oxychloride in N,N-dimethyl formamide by a procedure similar to that described for the formulation of N,N-dimethylaniline (Organic Synthesis, Coll. Vol. 4, Wiley, New York, 1963, pp 331-333). N,N-Dimethyl formamide (45 mL) is added to a round bottom flask fitted with a magnetic stirrer, pressure equalizing dropping funnel, and a Claisen head whose sidearm was fitted with a drying tube. The flask is flushed with dry nitrogen and then cooled in a dry ice/isopropyl alcohol bath. Phosphorus oxychloride (16 mL, about 26.3 g) is added. After 10 min, 19 g of julolidine is added dropwise with stirring. The reaction mixture is stirred for 15 min after addition of the julolidine is complete, heated on a steam bath for 2 hr, and poured into a slurry of about 400 mL of crushed ice and water. The resulting solution is carefully neutralized by the addition of 150 g of sodium acetate in 250 mL of water. The precipitated aldehyde is collected by filtration, and the filtrate is kept at 0° C. overnight. The additional precipitate thus formed is collected and combined with the first crop. The combined precipitates are treated with activated charcoal (Darco® G-60) and recrystallized from ethanol/water to give 21.2 g (96%) of 9-JA as light yellow needles, mp 81° C.-82° C. [lit. 83° C., J. Org. Chem., 17, 1281 (1952)].
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Q & A

Q1: What is the significance of the intramolecular hydrogen bond observed in the crystal structure of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde?

A1: The research paper highlights that the hydroxy group at the 8-position forms an intramolecular hydrogen bond with the oxygen atom of the aldehyde group at the 9-position. [] This interaction results in the formation of a six-membered ring motif (S(6)) within the molecule. Such intramolecular hydrogen bonding can influence the molecule's conformation, stability, and potentially its interactions with other molecules. This structural information could be relevant for understanding the compound's potential biological activity and its interactions with biological targets.

Q2: How well do the computationally derived geometric parameters of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde align with those obtained experimentally through X-ray diffraction?

A2: The study utilized density functional theory (DFT) calculations at the B3LYP/6–311 G(d,p) level of theory to optimize the geometry of the molecule. [] The calculated bond lengths and angles were then compared to those experimentally determined using X-ray diffraction. This comparison showed good agreement between the calculated and experimental geometric parameters, indicating the reliability of the computational method used to study this molecule. This finding suggests that DFT calculations can be a valuable tool for predicting the structural features of similar compounds, which can be useful in drug design and development.

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